



# A Technical Guide to the CA224-020 Trial: Primary Objectives and Endpoints

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary objectives and endpoints of the pivotal **CA224**-020 clinical trial (NCT01968109). The **CA224**-020 trial, a Phase 1/2a study, was designed to evaluate the safety, tolerability, and efficacy of the anti-LAG-3 monoclonal antibody, relatlimab (BMS-986016), both as a monotherapy and in combination with the anti-PD-1 monoclonal antibody, nivolumab (BMS-936558), in patients with advanced solid tumors.[1][2][3] This document details the trial's structured approach, from initial dose-finding to cohort expansion and targeted evaluation in specific patient populations.

## **Trial Design and Objectives**

The **CA224**-020 trial was a multi-part study meticulously designed to systematically assess a novel immunotherapy combination. The overarching goal was to determine the safety and efficacy of targeting two distinct immune checkpoint pathways, LAG-3 and PD-1, to enhance anti-tumor immunity.[1][4]

The trial was structured into the following parts:

 Part A: Dose Escalation of Relatlimab Monotherapy: The initial phase focused on determining the safety and tolerability of increasing doses of relatlimab administered alone.
 The primary objective was to identify the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of relatlimab monotherapy.



- Part B: Dose Escalation of Relatlimab in Combination with Nivolumab: This part of the study
  evaluated the safety and tolerability of increasing doses of relatlimab administered
  concurrently with a standard dose of nivolumab. Similar to Part A, the primary objective was
  to establish the MTD and/or RP2D for the combination therapy.
- Part C: Cohort Expansion: Following the determination of the RP2D for the combination therapy, Part C involved enrolling larger cohorts of patients with specific types of advanced solid tumors to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the combination.[1] The primary objective was to gather more extensive safety and efficacy data in select tumor types.
- Part D: Melanoma Cohort: This part of the trial specifically focused on patients with advanced melanoma whose disease had progressed on or after prior anti-PD-1 or anti-PD-L1 therapy.[5] The primary objectives for this cohort were to definitively assess the safety and objective response rate (ORR) of the relatlimab and nivolumab combination in this heavily pre-treated patient population.[5]

# **Primary Objectives and Endpoints by Trial Part**

The primary objectives and their corresponding endpoints were tailored to the specific goals of each part of the **CA224**-020 trial.



| Trial Part                                                                                  | Primary Objectives                                                                                                        | Primary Endpoints                                                                                                                                                                                                                                                         |
|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Part A & B (Dose Escalation)                                                                | To determine the safety and tolerability of relatlimab monotherapy and in combination with nivolumab.                     | - Incidence and severity of Dose-Limiting Toxicities (DLTs) Incidence of adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation Determination of the Maximum Tolerated Dose (MTD) Identification of the Recommended Phase 2 Dose (RP2D). |
| To characterize the pharmacokinetic profile of relatlimab.                                  | - Pharmacokinetic parameters (e.g., Cmax, AUC).                                                                           |                                                                                                                                                                                                                                                                           |
| Part C (Cohort Expansion)                                                                   | To further evaluate the safety and tolerability of the combination therapy in specific tumor types.                       | - Incidence and severity of AEs, SAEs, and AEs leading to discontinuation.                                                                                                                                                                                                |
| To assess the preliminary anti-<br>tumor activity of the<br>combination therapy.            | - Objective Response Rate<br>(ORR) per RECIST v1.1.                                                                       |                                                                                                                                                                                                                                                                           |
| Part D (Melanoma Cohort)                                                                    | To assess the safety and tolerability of the combination therapy in patients with advanced melanoma post-PD-1/L1 therapy. | - Incidence and severity of AEs, SAEs, and AEs leading to discontinuation.                                                                                                                                                                                                |
| To determine the anti-tumor activity of the combination therapy in this patient population. | - Objective Response Rate (ORR) per RECIST v1.1, as determined by Blinded Independent Central Review (BICR).[5]           |                                                                                                                                                                                                                                                                           |



# Experimental Protocols Dose Escalation and Determination of MTD/RP2D

The dose escalation phases (Parts A and B) of the trial employed a conventional 3+3 cohort design. This is a standard, rule-based method in Phase 1 oncology trials to ensure patient safety while gradually increasing the dose of the investigational drug. In this design, a cohort of three patients is treated at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three patients is enrolled at a higher dose level. If one of three patients experiences a DLT, an additional three patients are enrolled at the same dose level. The MTD is generally defined as the dose level at which no more than one of six patients experiences a DLT. The RP2D is then selected based on the MTD and other factors such as pharmacokinetic data and any observed anti-tumor activity.

While the specific protocol-defined DLTs for the **CA224**-020 trial are not publicly available, DLTs in oncology immunotherapy trials are typically defined as specific types and grades of adverse events occurring within the first cycle of treatment that are considered unacceptable. These often include, but are not limited to, Grade 4 hematologic toxicities, Grade 3 or 4 non-hematologic toxicities, and any treatment-related toxicity leading to significant treatment delay or discontinuation.

### **Safety Assessment**

The safety and tolerability of the treatment regimens were continuously monitored throughout the trial.[1] Adverse events (AEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized grading system (ranging from Grade 1 for mild AEs to Grade 5 for death related to an AE) allows for consistent reporting and analysis of toxicity data across clinical trials. The safety monitoring plan included regular clinical assessments, laboratory tests, and imaging studies to detect and manage any potential treatment-related side effects.

### **Efficacy Assessment**

The anti-tumor activity of relatlimab, alone or in combination with nivolumab, was primarily assessed using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1). RECIST v1.1 provides a standardized methodology for measuring tumor lesions and categorizing the objective response to treatment. The key efficacy endpoint, Objective



Response Rate (ORR), represents the proportion of patients who have a complete response (disappearance of all target lesions) or a partial response (at least a 30% decrease in the sum of diameters of target lesions). For Part D of the trial, the ORR was a co-primary endpoint and was assessed by a Blinded Independent Central Review (BICR) to ensure unbiased evaluation.[5]

# Signaling Pathway and Experimental Workflow LAG-3 and PD-1 Co-inhibitory Signaling Pathway

Lymphocyte-activation gene 3 (LAG-3) and programmed cell death protein 1 (PD-1) are both inhibitory receptors expressed on the surface of activated T cells. They play a crucial role in regulating T cell function and preventing excessive immune responses, but can also be coopted by tumors to evade immune destruction.



Click to download full resolution via product page

Caption: Dual blockade of LAG-3 and PD-1 pathways enhances T-cell activation.

#### CA224-020 Trial Workflow

The logical flow of the **CA224**-020 trial followed a sequential and data-driven approach, starting with dose-finding and safety assessment before proceeding to larger-scale efficacy evaluation.





Click to download full resolution via product page

Caption: Logical progression of the CA224-020 trial from dose escalation to cohort expansion.

## **Quantitative Data Summary**

The following table summarizes key efficacy endpoints from Part D of the **CA224**-020 trial in patients with advanced melanoma who had progressed on prior anti-PD-1/PD-L1 therapy.[5] The data are presented for two cohorts: D1 (patients who received one prior line of anti-PD-(L)1 therapy) and D2 (patients who received at least one prior line of anti-PD-(L)1 therapy).



| Endpoint                                                      | Cohort D1 (n=354)     | Cohort D2 (n=164) |
|---------------------------------------------------------------|-----------------------|-------------------|
| Objective Response Rate (ORR), % (95% CI)                     | 12.0 (8.8-15.8)       | 9.2 (5.2-14.7)    |
| Median Duration of Response (DOR), months (95% CI)            | Not Reached (12.9-NR) | 12.8 (6.9-12.9)   |
| Median Progression-Free<br>Survival (PFS), months (95%<br>CI) | 2.1 (1.9-3.5)         | 3.2 (1.9-3.6)     |
| 6-Month PFS Rate, % (95% CI)                                  | 29.1 (24.2-34.1)      | 27.7 (20.5-35.4)  |
| Grade 3-4 Treatment-Related Adverse Events, %                 | 15.0                  | 12.8              |

This technical guide provides a detailed examination of the primary objectives and endpoints of the CA224-020 trial. The study's design, from its careful dose-escalation phases to the focused evaluation in a resistant melanoma population, has been instrumental in defining the clinical utility of dual LAG-3 and PD-1 blockade. The data generated from this trial have significantly contributed to the understanding of this novel immunotherapy combination and its role in the treatment of advanced solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. A Phase I/2a Dose Escalation and Cohort Expansion Study of the Safety, Tolerability, and Efficacy of Anti LAG-3 Monoclonal Antibody (BMS-986016) Administered Alone and in Combination with Anti PD-1 Monoclonal Antibody (Nivolumab, BMS-936558) in Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]



- 3. bcan.org [bcan.org]
- 4. An Investigational Immuno-therapy Study to Assess the Safety, Tolerability and Effectiveness of Anti-LAG-3 With and Without Anti-PD-1 in the Treatment of Solid Tumors | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [A Technical Guide to the CA224-020 Trial: Primary Objectives and Endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668191#ca224-020-trial-primary-objectives-and-endpoints]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com